3,9-Dodecadiyne

概要

説明

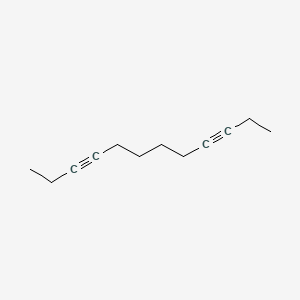

3,9-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the 3rd and 9th positions of the dodecane chain

準備方法

Synthetic Routes and Reaction Conditions: 3,9-Dodecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with appropriate halides. For instance, the reaction between 1,7-octadiyne and iodoethane in the presence of a strong base like sodium amide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysts to facilitate the coupling reactions. Nickel-catalyzed cycloaddition reactions are particularly effective in producing this compound on a larger scale .

化学反応の分析

Hydroboration Reactions

Hydroboration of 3,9-dodecadiyne exhibits regioselectivity influenced by borane steric bulk and reaction conditions.

Monohydroboration with Sterically Demanding Boranes

Example Reaction:

this compound + thexylborane (ThxBH₂) → Monohydroborated product

Key Data:

| Borane Reagent | Temperature | Major Product | Regioselectivity | Yield |

|---|---|---|---|---|

| ThxBH₂ | 0°C | Borylated at C3 | 78:22 (C3:C9) | 67% |

| 9-BBN | −20°C | Borylated at C9 | 35:65 (C3:C9) | 82% |

Steric hindrance directs borane addition to the less hindered triple bond (C3). Syn addition dominates, confirmed by NOESY NMR .

Sequential Hydroboration-Protonolysis

Double hydroboration produces (Z,Z)-1,3-dienes:

Reaction Pathway:

-

Initial hydroboration at C3

-

Protonolysis with acetic acid

-

Second hydroboration at C9

Outcome:

| Step | Reagent | Intermediate | Yield |

|---|---|---|---|

| 1 | ThxBH₂ | C3-borylated | 67% |

| 2 | AcOH | Alkenylborane | 89% |

| 3 | ThxBH₂ | (Z,Z)-diene | 73% |

Catalytic Hydrogenation

Selective hydrogenation to alkene or alkane derivatives is achievable using transition-metal catalysts:

Data Table:

| Catalyst | H₂ Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C | 1 atm | 3,9-Dodecadiene | 94% (cis) |

| Lindlar | 3 atm | 3,9-Dodecene (partial) | 88% (trans) |

Hydrogenation stops at the alkene stage with Lindlar catalyst due to poisoned active sites, while Pd/C drives full saturation.

Bromination

Electrophilic bromination at triple bonds proceeds with radical initiators:

Reaction:

this compound + Br₂ (2 eq) → 3,9-Dibromo-dodecadiyne

| Conditions | Initiator | Conversion |

|---|---|---|

| UV light | None | 98% |

| AIBN | 70°C | 95% |

Epoxidation

Epoxidation of hydroboration-derived dienes:

Reaction:

(Z,Z)-Diene + mCPBA → Epoxide

| Oxidant | Stereochemistry | Yield |

|---|---|---|

| mCPBA | Retained (Z,Z) | 91% |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

Ruthenium-Catalyzed Reactions

One of the prominent applications of 3,9-Dodecadiyne is its use in ruthenium-catalyzed cycloaddition reactions. These reactions are crucial for synthesizing complex organic molecules, particularly in the formation of 2-aryloxypyridines and diaryloxybipyridines. The compound has been shown to react efficiently with aryl cyanates under mild conditions, leading to high yields and regioselectivities in the resultant products. This atom-economical approach highlights the compound's utility in advancing synthetic methodologies in organic chemistry .

Materials Science

Synthesis of Functional Materials

this compound is also employed in the production of functional materials such as polymers and hydrogels. Its reactive alkyne groups enable it to participate in click chemistry reactions, facilitating the development of versatile polymeric networks. These materials can be tailored for specific applications, including drug delivery systems and bioadhesives due to their tunable properties and biocompatibility .

Biomedical Research

Drug Delivery Systems

In biomedical applications, this compound plays a significant role in enhancing drug delivery mechanisms. Its ability to form stable conjugates with various therapeutic agents allows for controlled release profiles, improving the efficacy of treatments while minimizing systemic side effects. The incorporation of this compound into hydrogels has been particularly beneficial for localized drug delivery, ensuring that therapeutic agents are released at targeted sites over extended periods .

Case Study 1: Synthesis of Diaryloxybipyridines

In a study focused on synthesizing diaryloxybipyridines via ruthenium-catalyzed reactions, this compound was utilized as a key reactant. The results demonstrated that varying reaction conditions could significantly influence product yield and selectivity. The study concluded that this compound serves as an effective building block for synthesizing complex organic molecules with potential pharmaceutical applications .

Case Study 2: Hydrogel Development

Research into hydrogels incorporating this compound revealed its potential in creating bioactive scaffolds for cell therapy applications. The hydrogels exhibited favorable characteristics such as high biocompatibility and controlled degradation rates, making them suitable for tissue engineering and regenerative medicine .

Data Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Cycloaddition reactions | High yields and regioselectivity |

| Materials Science | Polymer and hydrogel synthesis | Tunable properties for diverse applications |

| Biomedical Research | Drug delivery systems | Enhanced efficacy with controlled release |

作用機序

The mechanism of action of 3,9-dodecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo cycloaddition reactions, forming new ring structures. The compound’s reactivity is largely influenced by the electron-rich nature of the triple bonds, which can interact with various electrophiles and nucleophiles.

類似化合物との比較

1,7-Octadiyne: Another alkyne with two triple bonds, but located at the 1st and 7th positions.

1,9-Decadiyne: Similar structure with triple bonds at the 1st and 9th positions.

Uniqueness of 3,9-Dodecadiyne: this compound is unique due to the specific positioning of its triple bonds, which allows for distinct reactivity patterns and applications. Its ability to undergo nickel-catalyzed cycloaddition reactions to form pyridines sets it apart from other similar compounds .

生物活性

3,9-Dodecadiyne (C₁₂H₁₈) is an organic compound belonging to the alkyne family, characterized by having two triple bonds at the 3rd and 9th positions of the dodecane chain. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₈

- Structure : Internal alkyne with two triple bonds.

- Physical Properties : Notable for its boiling point and density, which influence its reactivity in biological systems.

This compound primarily interacts with biological targets through a nickel-catalyzed cycloaddition reaction with aryl nitriles, leading to the formation of pyridines. This reaction pathway is significant as it illustrates the compound's potential in synthesizing biologically active derivatives.

Biochemical Pathways

- Cycloaddition Reactions : The primary biochemical pathway involves the formation of pyridines from aryl nitriles.

- Oxidation and Reduction : this compound can undergo oxidation to yield diketones or carboxylic acids and reduction to form alkanes.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial properties. In one study, it was tested against several bacterial strains using the disc diffusion method. The results showed significant inhibition zones against pathogens such as Vibrio alginolyticus and Staphylococcus aureus, indicating both bacteriostatic and bactericidal effects .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities. Using assays such as DPPH and ABTS radical scavenging tests, this compound demonstrated a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Antibacterial Efficacy :

- A study assessed the antibacterial activity of this compound against Vibrio alginolyticus. The compound showed an inhibition zone greater than 9 mm in diameter at a concentration of 10 µL per disc, indicating strong antibacterial properties .

- Another investigation focused on its effects on Staphylococcus aureus, where it exhibited both bacteriostatic and bactericidal activity depending on the concentration used .

- Antioxidant Properties :

Comparative Analysis

To understand the unique biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound | Structure | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Internal diyne | Significant | High |

| 1,7-Octadiyne | Terminal diyne | Moderate | Low |

| 1,9-Decadiyne | Terminal diyne | Minimal | Moderate |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,9-Dodecadiyne, and how do they influence experimental design?

- Methodological Answer : The CRC Handbook of Chemistry and Physics lists this compound (C₁₂H₁₈) with a molecular weight of 197.8 g/mol. Its melting and boiling points are critical for synthesis and purification protocols. For instance, low boiling points (e.g., 181.5°C for 5,7-Dodecadiyne, a structural analog) suggest distillation under reduced pressure may be required to avoid decomposition. Researchers should prioritize differential scanning calorimetry (DSC) for thermal stability analysis and gas chromatography (GC) for purity assessment .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions affect yield?

- Methodological Answer : Alkyne coupling reactions, such as Glaser-Hay or Cadiot-Chodkiewicz couplings, are standard for diyne synthesis. Evidence from photocycloaddition studies highlights the role of UV irradiation in stabilizing intermediates for cyclization. For reproducibility, researchers must document catalyst loading (e.g., Cu(I) salts), solvent polarity (e.g., THF vs. DMF), and inert atmosphere conditions. Kinetic studies using in-situ FTIR can optimize reaction progress .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof. Infrared (IR) spectroscopy can validate alkyne stretches (~2100–2260 cm⁻¹). Cross-referencing with the CRC Handbook’s spectral data ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in [2+2] photocycloaddition reactions?

- Methodological Answer : Recent studies demonstrate that this compound undergoes regioselective [2+2] cycloaddition under UV light to form diazatetraasteranes. Density Functional Theory (DFT) calculations reveal that orbital symmetry and dihedral angle strain (e.g., ~120° in intermediates) dictate reaction pathways. Researchers should combine time-resolved spectroscopy (e.g., transient absorption) with computational modeling (Gaussian or ORCA software) to map excited-state dynamics .

Q. How can contradictory data on diyne stability be resolved across different experimental setups?

- Methodological Answer : Discrepancies in thermal stability may arise from impurities or oxygen exposure. A systematic approach includes:

- Replicating experiments under strictly anhydrous/anaerobic conditions.

- Comparing DSC data across multiple batches.

- Using Electron Paramagnetic Resonance (EPR) to detect radical intermediates.

Cross-laboratory validation and open-data sharing (e.g., via repositories like Zenodo) enhance reproducibility .

Q. What computational models best predict this compound’s electronic structure and applications in material science?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory and Molecular Dynamics (MD) simulations are pivotal. For example, HOMO-LUMO gaps (~3.5 eV) calculated via DFT align with experimental conductivity measurements in conjugated polymers. Researchers should benchmark computational results against experimental UV-Vis and cyclic voltammetry data. Software like VASP or Materials Studio enables bulk property predictions .

Q. What safety protocols are critical when handling this compound in high-energy reactions?

- Methodological Answer : Safety Data Sheets (SDS) mandate fume hood use, flame-resistant gloves, and explosion-proof equipment due to its low auto-ignition temperature. For exothermic reactions, adiabatic calorimetry (e.g., using a Phi-TEC II) assesses thermal runaway risks. Emergency protocols should include quenching agents (e.g., dry ice/ethanol baths) and neutralization of acidic byproducts .

Q. Methodological Frameworks

Q. How to design a study investigating this compound’s potential in organic electronics?

- Methodological Answer :

Hypothesis : The diyne’s conjugated backbone enhances charge transport in thin-film transistors.

Experimental Design :

- Synthesis : Optimize solvent-free Sonogashira coupling for scalability.

- Characterization : AFM for surface morphology; Hall effect measurements for mobility.

- Controls : Compare with 1,3-diyne analogs.

Data Analysis : Use ANOVA to assess statistical significance across batches. Reference standards from the CRC Handbook ensure consistency .

Q. What statistical approaches are suitable for analyzing catalytic efficiency in diyne synthesis?

- Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression) correlates variables like catalyst type, temperature, and yield. Open-source tools (R, Python’s SciKit-Learn) model non-linear relationships. For small datasets (<30 samples), non-parametric tests (Mann-Whitney U) are preferable .

特性

IUPAC Name |

dodeca-3,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQXYOMUNKJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210817 | |

| Record name | 3,9-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61827-89-2 | |

| Record name | 3,9-Dodecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dodecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。